molecular formula C11H21N3O B13273308 4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

Cat. No.: B13273308
M. Wt: 211.30 g/mol
InChI Key: OFWGZZUIWKUBNM-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a complex organic compound that features a pyrazole ring, a methyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon or platinum.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at a different position.

    2-Amino-4-methylpentan-1-ol: A compound with a similar amino alcohol moiety but lacking the pyrazole ring.

Uniqueness

4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is unique due to its combination of a pyrazole ring, a methyl group, and an amino alcohol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-2-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H21N3O/c1-9(2)4-11(8-15)12-5-10-6-13-14(3)7-10/h6-7,9,11-12,15H,4-5,8H2,1-3H3

InChI Key

OFWGZZUIWKUBNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CN(N=C1)C

Origin of Product

United States

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